5-(1-Propynyl)-2'-deoxycytidine

Oligonucleotide Therapeutics Antisense Technology Nucleic Acid Hybridization

5-(1-Propynyl)-2'-deoxycytidine (CAS 117693-24-0), also known as 2'-deoxy-5-propynylcytidine, is a synthetic nucleoside analog where the cytosine base of 2'-deoxycytidine is modified with a 1-propynyl group at the C5 position. This modification, characterized by a planar, hydrophobic propyne group, is designed to enhance base stacking interactions and overall duplex stability when incorporated into oligonucleotides.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 117693-24-0
Cat. No. B047217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Propynyl)-2'-deoxycytidine
CAS117693-24-0
Synonyms2'-deoxy-5-propynylcytidine
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
InChIInChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1
InChIKeyZRFXOICDDKDRNA-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Propynyl)-2'-deoxycytidine (CAS 117693-24-0): A C5-Alkynyl Modified Nucleoside for Enhanced Oligonucleotide Performance


5-(1-Propynyl)-2'-deoxycytidine (CAS 117693-24-0), also known as 2'-deoxy-5-propynylcytidine, is a synthetic nucleoside analog where the cytosine base of 2'-deoxycytidine is modified with a 1-propynyl group at the C5 position [1]. This modification, characterized by a planar, hydrophobic propyne group, is designed to enhance base stacking interactions and overall duplex stability when incorporated into oligonucleotides [2]. It is primarily utilized as a building block for the synthesis of high-affinity antisense oligonucleotides, hybridization probes, and aptamers, rather than as a standalone small-molecule therapeutic [3].

Why 5-(1-Propynyl)-2'-deoxycytidine Cannot Be Replaced by Other C5-Modified Cytidines


Generic substitution of C5-modified cytidines is not feasible because the specific physicochemical properties of the C5 substituent dictate the magnitude of duplex stabilization and the resulting biological activity. The planar, rigid, and hydrophobic 1-propynyl group in this compound confers a distinct advantage in base stacking interactions compared to smaller or non-planar modifications like methyl (5-Me-dC) or 5-aza, leading to quantifiably different melting temperature (Tm) enhancements per substitution [1]. This differential stabilization directly impacts the affinity, specificity, and potency of oligonucleotide therapeutics and probes, making a direct replacement with another C5-modified analog a suboptimal choice for applications requiring maximal target binding [2].

Quantitative Evidence for the Differential Performance of 5-(1-Propynyl)-2'-deoxycytidine


Superior Duplex Stabilization of 5-Propynyl-dC over Unmodified dC

The incorporation of 5-(1-propynyl)-2'-deoxycytidine (pdC) into an oligonucleotide significantly enhances duplex stability compared to unmodified 2'-deoxycytidine (dC). This enhancement is quantified by a substantial increase in melting temperature (Tm), which is a direct measure of binding affinity [1][2].

Oligonucleotide Therapeutics Antisense Technology Nucleic Acid Hybridization

Comparative Duplex Stabilization: 5-Propynyl-dC vs. 5-Methyl-dC

While both 5-methyl-dC (5-Me-dC) and 5-(1-propynyl)-dC (pdC) enhance duplex stability, the magnitude of stabilization is considerably greater for pdC. The propynyl modification provides a more than two-fold higher increase in melting temperature per substitution compared to a methyl group [1][2].

Oligonucleotide Chemistry Base Pairing Affinity Nucleic Acid Probe Design

Potent Antisense Activity of Oligonucleotides Containing 5-Propynyl-dC

Phosphorothioate oligodeoxynucleotides containing C-5 propyne analogs of cytidine (pdC) demonstrate potent, sequence-specific antisense inhibition of gene expression in cellular assays. The inhibitory activity occurs at low nanomolar concentrations and correlates directly with the enhanced melting temperature conferred by the propyne modification [1].

Antisense Therapeutics Gene Silencing Cellular Pharmacology

Differential Impact on Duplex vs. Triplex Formation for pdC and pdU

The 5-propynyl modification has differential effects on nucleic acid structures depending on the base. While both 5-(1-propynyl)-2'-deoxyuridine (pdU) and 5-(1-propynyl)-2'-deoxycytidine (pdC) enhance duplex stability, their effect on triplex formation diverges. pdU improves triplex binding, whereas pdC is reported to destabilize it [1][2].

Antigene Technology Triplex-Forming Oligonucleotides Nucleic Acid Structure

Optimal Application Scenarios for 5-(1-Propynyl)-2'-deoxycytidine Based on Quantitative Evidence


High-Affinity Antisense Oligonucleotides for Challenging Targets

The +2.8°C increase in Tm per pdC substitution makes this modification ideal for designing antisense oligonucleotides targeting sequences with low GC content or those requiring short lengths (e.g., 12-15mers) where natural duplex stability is insufficient [1]. The enhanced affinity translates to potent, sequence-specific inhibition at nanomolar concentrations in cellular assays [2].

Synthesis of Enhanced Hybridization Probes (e.g., Turbo TaqMan)

The substantial increase in melting temperature provided by pdC is routinely exploited in the design of high-performance qPCR probes like Turbo TaqMan probes [1]. This allows for more stringent washing conditions and improved signal-to-noise ratios, enhancing assay specificity and sensitivity.

Stabilization of DNA and RNA Duplexes in Structural Studies

The planar and hydrophobic nature of the 1-propynyl group promotes strong base stacking, which stabilizes double-helix formation with complementary single-stranded RNA or DNA [2]. This property is valuable for studying nucleic acid structures, including the stabilization of cytosine intercalated structures (i-motifs), as reported in structural biology research .

Substrate for Modified DNA Polymerases in Aptamer Selection (SELEX)

The 5'-triphosphate form (5-Propynyl-dCTP) is used as a substrate for certain DNA polymerases, such as Vent (exo-), to enzymatically synthesize modified DNA libraries . This enables the generation of aptamers with enhanced nuclease resistance and target binding affinity, expanding the chemical diversity available for in vitro selection experiments.

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